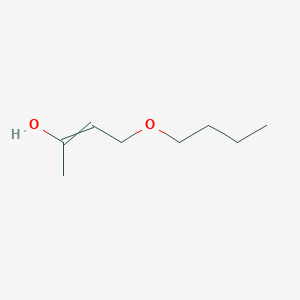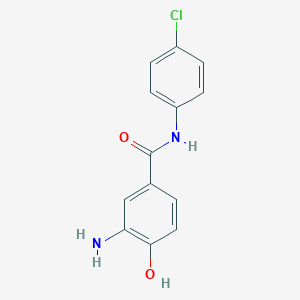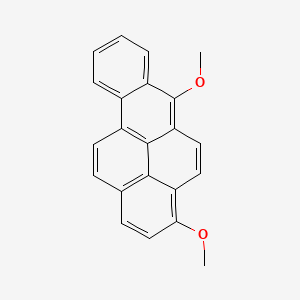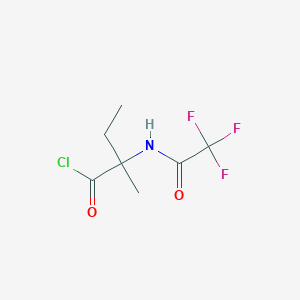![molecular formula C20H18S B14512057 Benzene, 1,1',1''-[(methylthio)methylidyne]tris- CAS No. 62575-83-1](/img/structure/B14512057.png)
Benzene, 1,1',1''-[(methylthio)methylidyne]tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris-: is an organic compound characterized by the presence of three methylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- typically involves the introduction of methylthio groups to a benzene ring. This can be achieved through a series of substitution reactions where a suitable precursor, such as a halogenated benzene, reacts with a methylthiol reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to methyl groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common, where the methylthio groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives with methyl groups.
Substitution: Various substituted benzene compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism by which Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or modulation of specific signaling pathways in biological systems.
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-bis(methylthio)-
- Benzene, 1-methyl-4-(methylthio)-
- Benzene, 1-methoxy-2-(methylthio)-
Uniqueness: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is unique due to the presence of three methylthio groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives with fewer or different substituents. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
62575-83-1 |
|---|---|
Formule moléculaire |
C20H18S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[methylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C20H18S/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
WURAJSNODLQVDX-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)



![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)



phosphanium chloride](/img/structure/B14512051.png)


![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
